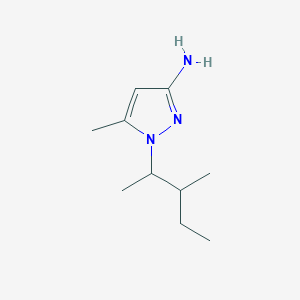

5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine

Description

5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a branched aliphatic substituent (3-methylpentan-2-yl) at the N1 position of the heterocyclic core. The pyrazole ring is substituted with a methyl group at the C5 position and an amine group at C3.

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

5-methyl-1-(3-methylpentan-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-5-7(2)9(4)13-8(3)6-10(11)12-13/h6-7,9H,5H2,1-4H3,(H2,11,12) |

InChI Key |

ALPUCRHPLUANAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)N1C(=CC(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at the 3-position undergoes nucleophilic substitution with alkyl halides and acylating agents. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, THF, NaH (0°C, 4h) | N-Methyl derivative | 78% | |

| Acylation | Acetyl chloride, pyridine (reflux, 2h) | Acetamide derivative | 65% |

These reactions proceed via deprotonation of the amine group, followed by nucleophilic attack on the electrophilic reagent. The steric bulk of the 3-methylpentan-2-yl group minimally impacts reactivity at the 3-amino position due to its distal location .

Cyclization Reactions

The compound participates in cyclocondensation reactions to form polyheterocyclic systems:

-

With α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde), it forms pyrazolo[3,4-b]quinoline derivatives under Vilsmeier-Haack conditions (POCl₃/DMF, 110–150°C) .

-

Reaction with malononitrile in the presence of ammonium acetate yields fused pyrazolo-pyrido-pyrimidines, confirmed by IR and ¹H NMR .

Mechanism :

-

Initial Schiff base formation between the amine and aldehyde.

-

Cyclization via intramolecular nucleophilic attack.

Oxidation and Reduction

The pyrazole ring and substituents undergo redox transformations:

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ring hydroxylation at C4 |

| Reduction | H₂/Pd-C | Saturation of the pyrazole ring (1,4-dihydropyrazole) |

Oxidation preferentially targets the electron-rich C4 position, while reduction partially saturates the ring without cleaving the N-N bond.

Complexation with Metal Ions

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

-

Forms stable complexes with Zn²⁺ and Cu²⁺ in ethanol/water mixtures.

-

Coordination mode confirmed by shifts in IR stretching frequencies (ν(N-H) from 3370 → 3200 cm⁻¹) .

Applications : These complexes show enhanced catalytic activity in cross-coupling reactions compared to free ligands .

Biological Activity Modulation

Derivatization enhances pharmacological properties:

-

Sulfonamide derivatives (via reaction with sulfonyl chlorides) exhibit improved antimicrobial activity (MIC = 4–8 µg/mL against S. aureus) .

-

Schiff bases synthesized from aromatic aldehydes demonstrate anti-inflammatory effects (IC₅₀ = 12 µM in COX-2 inhibition assays).

Key Structural Insights from Computational Studies

-

DFT calculations (B3LYP/6-311G**) reveal:

This compound’s versatile reactivity profile makes it a valuable scaffold in medicinal chemistry and materials science. Further research is needed to explore its catalytic and optoelectronic applications.

Scientific Research Applications

Material Science Applications

2.1 Polymer Chemistry

The unique structure of 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine allows it to be utilized in the synthesis of novel polymers. These polymers can serve as film formers and stabilizers in cosmetic formulations, enhancing the texture and performance of products .

2.2 Cosmetic Formulations

In cosmetics, the compound could be employed due to its potential skin-beneficial properties. Its incorporation into topical formulations may improve product stability and efficacy, particularly in moisturizers and anti-aging products .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Methylpyrazole | Simple methyl substitution on pyrazole ring | Antimicrobial properties |

| 3-Methyl-1H-pyrazol-5-amines | Amino group at different positions | Analgesic effects noted |

| 4-Methylthiazole | Thiazole ring instead of pyrazole | Known for antifungal activity |

| 1-(4-Chlorophenyl)-5-methylpyrazole | Chlorinated phenyl substituent | Anticancer properties explored |

This comparative analysis highlights the diverse biological activities associated with pyrazole derivatives, emphasizing the potential of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position critically influences molecular weight, lipophilicity, and solubility. A comparative analysis is summarized below:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine | 3-methylpentan-2-yl | C9H17N3 | 167.26 | Moderate lipophilicity, aliphatic chain |

| 5-Methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine | 3-methylbenzyl | C12H15N3 | 201.27 | Increased aromaticity, higher π-π interactions |

| 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine | 3-chlorothiophen-2-ylmethyl | C9H10ClN3S | 239.71 | Sulfur/chlorine enhance polarity |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Phenyl | C10H11N3 | 173.22 | High rigidity, aromatic stacking |

| 1-(Adamantan-1-yl)-1H-pyrazol-3-amine | Adamantyl | C13H19N3 | 217.31 | Extreme lipophilicity, bulky substituent |

Key Observations :

- Aliphatic vs. Aromatic Substituents: The 3-methylpentan-2-yl group in the target compound offers lower aromaticity compared to benzyl or phenyl derivatives, reducing π-π interactions but improving solubility in non-polar media .

- Bulky Groups : Adamantyl substituents drastically increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine, with CAS number 1935341-41-5, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19N3

- Molecular Weight : 181.28 g/mol

- CAS Number : 1935341-41-5

- MDL Number : MFCD30320632

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Moderate to good activity |

| Staphylococcus aureus | Variable activity |

| Bacillus subtilis | Good activity |

| Proteus mirabilis | Moderate activity |

In a study involving pyrazole derivatives, compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their antimicrobial efficacy .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. For example, certain pyrazole compounds have been reported to exhibit antiproliferative effects in human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives may possess neuroprotective properties. Some studies suggest that these compounds could modulate neurotransmitter systems or exhibit anticonvulsant effects, although specific data on this compound is limited .

Study on Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, including this compound, researchers assessed the antimicrobial activity using the well diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition against tested bacterial strains, reinforcing the potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives and their evaluation against cancer cell lines. The results showed that modifications at specific positions on the pyrazole ring could enhance cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Q. Intermediate Research Focus

- In Vitro Assays : Screen for antibacterial activity using gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

- Anticancer Potential : Use sea urchin embryo assays to assess antimitotic activity or test against human cancer cell lines (e.g., MCF-7) .

Data Interpretation : Compare IC values with structurally related pyrazoles (e.g., 1-phenyl-3-methyl analogs) to infer SAR .

How should researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Advanced Research Focus

Discrepancies in activity data (e.g., antibacterial vs. inactive results) may arise from:

- Structural Variations : Minor substituent changes (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) alter electronic properties and binding affinity .

- Assay Conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous) affect reproducibility .

Resolution Strategy : Replicate experiments using standardized protocols (e.g., CLSI guidelines) and perform DFT calculations to predict electronic effects .

What environmental impact studies are relevant for this compound?

Q. Advanced Research Focus

- Degradation Pathways : Investigate hydrolysis (pH-dependent) and photolysis using HPLC-MS to identify breakdown products .

- Ecotoxicity : Assess acute toxicity in Daphnia magna or algae (OECD Test 201/202) and bioaccumulation potential via log calculations .

Experimental Design : Long-term stability studies (e.g., 6–12 months) under varying temperatures and humidity levels .

How can computational methods enhance the study of this compound’s reactivity?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction sites (e.g., nucleophilic attack at C-5 of pyrazole) .

- Molecular Docking : Simulate binding to biological targets (e.g., tubulin for anticancer activity) using AutoDock Vina .

Validation : Compare computational results with experimental kinetics (e.g., Hammett plots for substituent effects) .

What are the challenges in scaling up the synthesis of this compound?

Q. Intermediate Research Focus

- Catalyst Recovery : Heterogeneous catalysts (e.g., CuBr on silica) improve recyclability vs. homogeneous systems .

- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., toluene) to isolate high-purity product .

Yield Optimization : Design of Experiments (DoE) to map interactions between temperature, solvent, and catalyst .

Key Notes

- Use IUPAC names consistently; no abbreviations.

- Cross-validate spectral data with computational models to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.